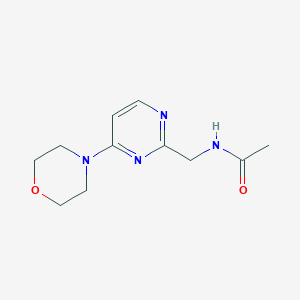
N-((4-morpholinopyrimidin-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-morpholinopyrimidin-2-yl)methyl)acetamide, also known as MPA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPA has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Several studies have synthesized and evaluated derivatives of N-((4-morpholinopyrimidin-2-yl)methyl)acetamide for their antibacterial and antifungal properties. For instance, biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides have shown excellent antibacterial activity against specific bacterial strains such as beta-Hemolytic streptococcus and Klebsiella pneumonia, as well as antifungal activity against fungi like Aspergillus flavus and Mucor (Kanagarajan, Thanusu, & Gopalakrishnan, 2010). Another study reported the synthesis of pyrimidine-triazole derivatives from 4-(4-aminophenyl)morpholin-3-one, exhibiting antimicrobial activity against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022).
Corrosion Inhibition
This compound and its analogs have been studied for their role as corrosion inhibitors. A specific compound, N-[morpholin-4-yl(phenyl)methyl]acetamide, demonstrated more than 90% inhibition efficiency on mild steel in hydrochloric acid solution, indicating its potential as a corrosion inhibitor in industrial applications (Nasser & Sathiq, 2016).
Drug Synthesis and Molecular Interaction Studies
Research has also focused on the synthesis and evaluation of novel derivatives for their interaction with biological molecules. For example, derivatives of this compound have been synthesized and their binding interactions with DNA and BSA (Bovine Serum Albumin) explored, indicating potential therapeutic applications (Raj, 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with multiple receptors, which could suggest a broad spectrum of potential targets .
Mode of Action
Similar compounds have been found to inhibit certain kinases, suggesting that this compound may also interact with its targets in a similar manner .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, suggesting that this compound may also have a wide range of effects on different biochemical pathways .
Pharmacokinetics
Similar compounds have been used for pharmaceutical testing, suggesting that this compound may also have suitable pharmacokinetic properties for drug discovery .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities, suggesting that this compound may also have similar effects .
Action Environment
Propiedades
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-9(16)13-8-10-12-3-2-11(14-10)15-4-6-17-7-5-15/h2-3H,4-8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEFYRZZCSQLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC=CC(=N1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2979176.png)
![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2979177.png)
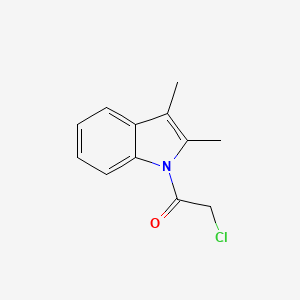
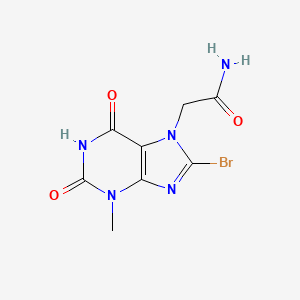
![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2979183.png)
![3,4-Difluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2979186.png)
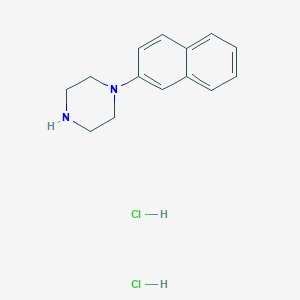
![1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene](/img/structure/B2979188.png)
![1-(benzo[d]thiazol-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2979191.png)
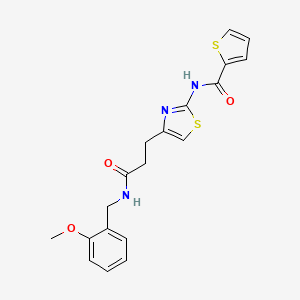
![N-(4-chlorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2979193.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2979194.png)
![(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B2979195.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2979197.png)